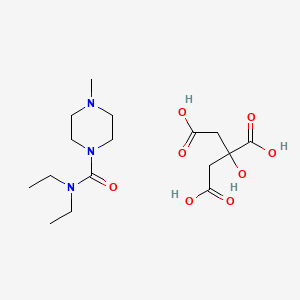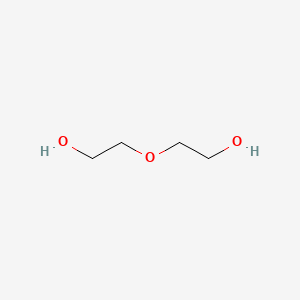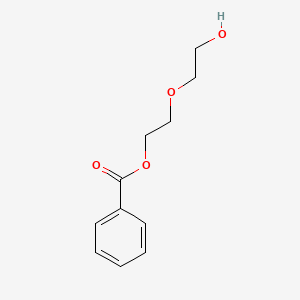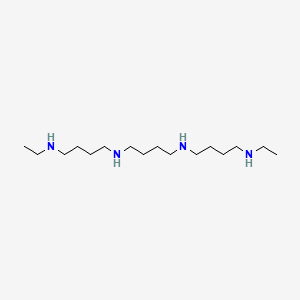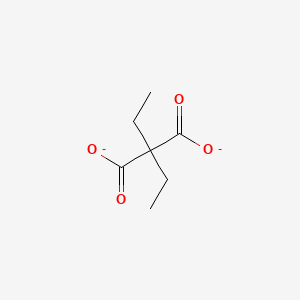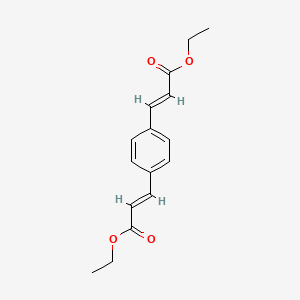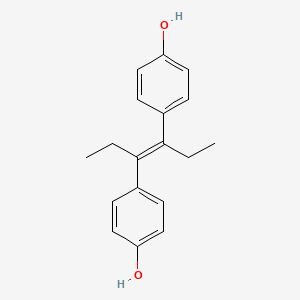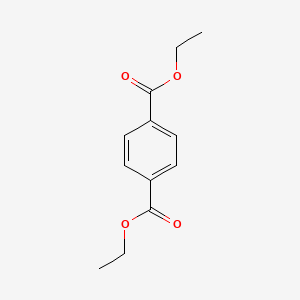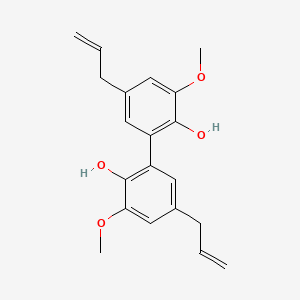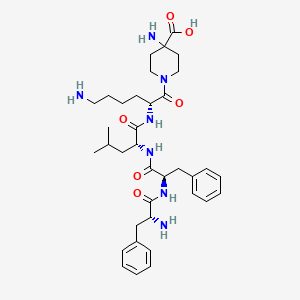
Dihydrolenperone
Overview
Description
Dihydrolenperone is a butyrophenone derivative known for its antitumor activity, particularly against non-small cell lung cancer. It has been studied in various clinical trials and has shown promising results in inhibiting the growth of cancer cells .
Preparation Methods
The synthesis of dihydrolenperone involves several steps, including the reaction of p-fluoro-α-hydroxybenzyl with 1-[3-(p-fluorobenzoyl)propyl]piperidine. The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Dihydrolenperone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dihydrolenperone has been extensively studied for its antitumor properties. It has shown significant activity against non-small cell lung cancer in vitro and in clinical trials .
Mechanism of Action
The mechanism of action of dihydrolenperone involves its interaction with specific molecular targets within cancer cells. It inhibits the growth of cancer cells by interfering with their ability to proliferate and survive. The exact pathways and molecular targets are still under investigation, but it is believed to involve the inhibition of key enzymes and signaling pathways essential for cancer cell growth .
Comparison with Similar Compounds
Dihydrolenperone is structurally similar to other butyrophenone derivatives, such as haloperidol. its unique antitumor properties set it apart from other compounds in this class. While haloperidol is primarily used as an antipsychotic agent, this compound’s primary application is in cancer treatment .
Similar compounds include:
- Haloperidol
- Droperidol
- Benperidol
These compounds share structural similarities but differ in their pharmacological effects and applications.
Properties
CAS No. |
38077-12-2 |
|---|---|
Molecular Formula |
C22H25F2NO2 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-[4-[(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]butan-1-one |
InChI |
InChI=1S/C22H25F2NO2/c23-19-7-3-16(4-8-19)21(26)2-1-13-25-14-11-18(12-15-25)22(27)17-5-9-20(24)10-6-17/h3-10,18,22,27H,1-2,11-15H2 |
InChI Key |
ICAYNKLSQSKOJZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(C2=CC=C(C=C2)F)O)CCCC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C1CN(CCC1C(C2=CC=C(C=C2)F)O)CCCC(=O)C3=CC=C(C=C3)F |
Appearance |
Solid powder |
| 38077-12-2 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dihydrolenperone; RMI 11974; RMI-11974; RMI11974; |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
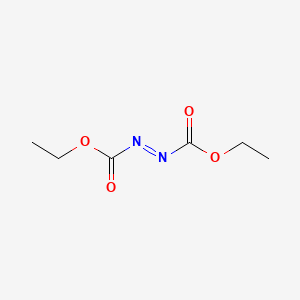
![Diethyl [2,2'-bipyridine]-5,5'-dicarboxylate](/img/structure/B1670527.png)
